molecular formula C7H11N3O B1375456 2-(2-aminoethoxy)pyridin-4-amine CAS No. 1214900-11-4

2-(2-aminoethoxy)pyridin-4-amine

Cat. No.: B1375456
CAS No.: 1214900-11-4
M. Wt: 153.18 g/mol
InChI Key: UKCCXBFFQULUDQ-UHFFFAOYSA-N
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Description

2-(2-aminoethoxy)pyridin-4-amine: is a chemical compound with the molecular formula C7H11N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique properties and diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethoxy)pyridin-4-amine typically involves the reaction of 4-chloropyridine with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the aminoethoxy group .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethoxy)pyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(2-aminoethoxy)pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.

    Industry: In industrial applications, it is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-aminoethoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinamine: A simpler analog without the aminoethoxy group.

    2-Amino-4-methylpyridine: A derivative with a methyl group at the 4-position instead of the aminoethoxy group.

Uniqueness

2-(2-aminoethoxy)pyridin-4-amine is unique due to the presence of both the amino and ethoxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-(2-aminoethoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-2-4-11-7-5-6(9)1-3-10-7/h1,3,5H,2,4,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCCXBFFQULUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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